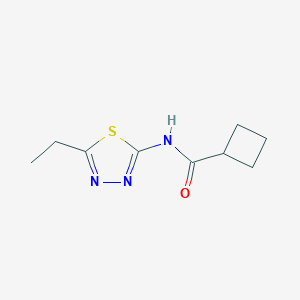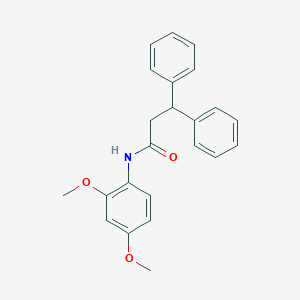
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide, also known as D2PM, is a synthetic compound that belongs to the class of cathinones. D2PM is a psychoactive drug that has been used recreationally due to its euphoric and stimulant effects. However, D2PM has also been studied for its potential therapeutic effects and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's euphoric and stimulant effects.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased energy, euphoria, and improved mood. However, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has also been found to have negative effects on the cardiovascular system, including increased heart rate and blood pressure. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to cause liver damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to have a high affinity for dopamine and serotonin transporters, which makes it an ideal compound for studying the effects of neurotransmitter reuptake inhibitors.
However, there are also limitations to using N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide in lab experiments. The drug has been shown to have negative effects on the cardiovascular system, which could complicate experiments that involve measuring heart rate and blood pressure. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to have toxic effects on the liver, which could limit its use in long-term studies.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide. One area of research could focus on the development of novel antidepressant and anxiolytic drugs based on the structure of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide. Additionally, further studies could be conducted to investigate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide and its effects on neurotransmitter systems in the brain. Finally, research could be conducted to develop safer and more effective drugs that target the dopamine and serotonin transporters.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide involves the reaction of 2,4-dimethoxybenzaldehyde with benzylmagnesium chloride, followed by the reaction with benzophenone. The final step involves the reaction of the intermediate product with hydrochloric acid to form N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety. In a study conducted on rats, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide was found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide was found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating mood disorders.
Propriétés
Formule moléculaire |
C23H23NO3 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C23H23NO3/c1-26-19-13-14-21(22(15-19)27-2)24-23(25)16-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,20H,16H2,1-2H3,(H,24,25) |
Clé InChI |
YCNRSDLXQQZGKE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




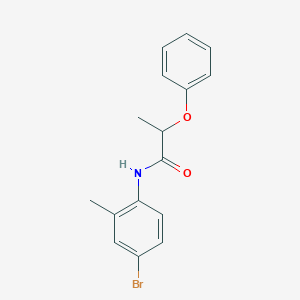
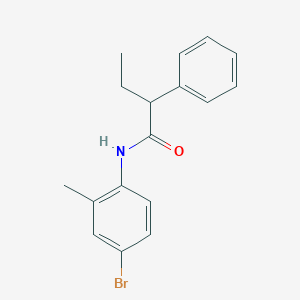
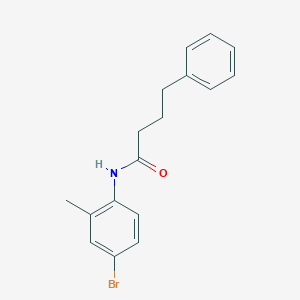
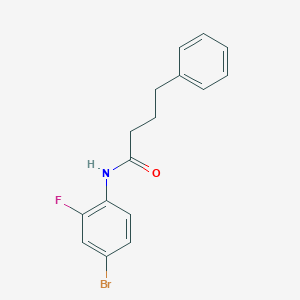

![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)


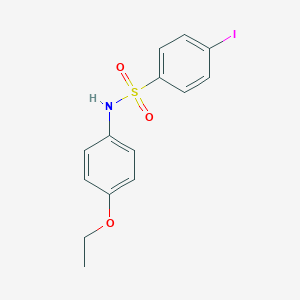

![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)

